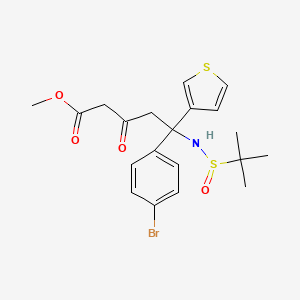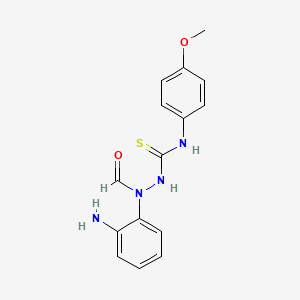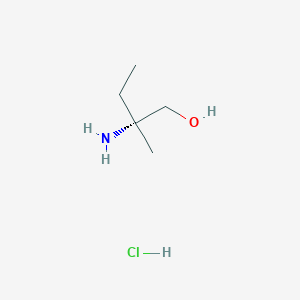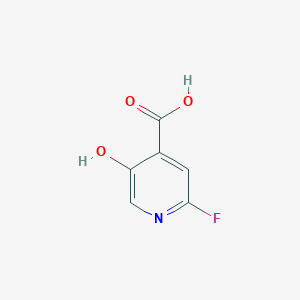
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxathiepane ring, which includes sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl sulfide with ethylene oxide in the presence of a catalyst, such as a Lewis acid, to form the dioxathiepane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxathiepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Applications De Recherche Scientifique
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur and oxygen atoms can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane: Lacks the dioxide functionality, resulting in different chemical properties and reactivity.
4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide: Similar structure but different stereochemistry, which can affect its biological activity and interactions.
Uniqueness
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H16O4S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
(4R,7R)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
RIHQVQJKBHQPNE-HTQZYQBOSA-N |
SMILES isomérique |
CC[C@@H]1CC[C@H](OS(=O)(=O)O1)CC |
SMILES canonique |
CCC1CCC(OS(=O)(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)








